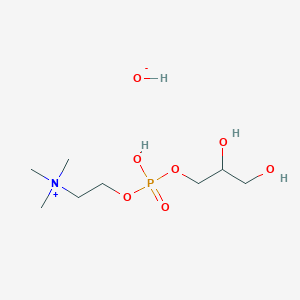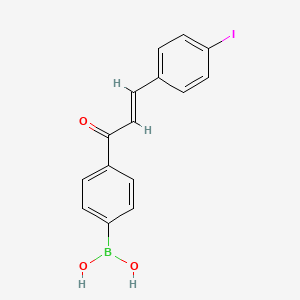
MDM2 Inhibitor
Descripción general
Descripción
MDM2 Inhibitors are a class of compounds designed to inhibit the activity of the murine double minute 2 (MDM2) protein. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a crucial role in cell cycle regulation, apoptosis, and DNA repair. By inhibiting MDM2, these compounds aim to reactivate p53, thereby restoring its tumor-suppressive functions .
Aplicaciones Científicas De Investigación
MDM2 Inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study protein-protein interactions and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of p53 and MDM2 in various cellular processes.
Medicine: Explored as potential therapeutic agents for the treatment of cancers that involve the inactivation of p53.
Industry: Utilized in the development of diagnostic assays and as lead compounds in drug discovery programs
Mecanismo De Acción
Target of Action
The primary target of MDM2 inhibitors is the Mousedouble minute 2 (MDM2) protein . MDM2 is a molecule activated by p53 and plays a crucial role in the regulation of p53 . It functions as a negative regulator of p53 by facilitating its ubiquitination and subsequent degradation .
Mode of Action
MDM2 inhibitors aim to reactivate p53 by targeting either MDM2 binding or p53 phosphorylation . These inhibitors can either directly bind to MDM2 or modify p53 through phosphorylation . For instance, Nutlin-3a, an MDM2 inhibitor, can compete for binding sites in the N-terminus of MDM2 protein and p53 to block the binding between MDM2 and p53 . This results in a reduction in the degradation of p53 .
Biochemical Pathways
The MDM2-p53 interaction plays a key role in regulating numerous cellular processes . MDM2 serves as one of the main cellular modulators of p53, a transcription factor that plays a crucial role in cell cycle progression, apoptosis, senescence, DNA repair, and metabolism . MDM2 induces the degradation of p53 through ubiquitination after the p53-MDM2 interaction .
Result of Action
The action of MDM2 inhibitors leads to the reactivation of p53, resulting in the induction of apoptosis in tumor cells . This can lead to the reversal of the immunosuppressive microenvironment and triggering of immunogenic cell death . Furthermore, a significant correlation exists between the expression of MDM2 in tumors and the effectiveness of immunotherapy, predominantly in the context of immune checkpoint inhibition .
Action Environment
The action, efficacy, and stability of MDM2 inhibitors can be influenced by various environmental factors. For instance, the overexpression of MDM2 in many cancer types can inactivate the tumor suppression activity of the p53 protein . Therefore, the cellular environment, particularly the presence of MDM2 and the status of p53, plays a crucial role in the action of MDM2 inhibitors .
Direcciones Futuras
Targeting MDM2 remains a promising treatment approach. The development of MDM2 inhibitors that induce MDM2 degradation represents a novel strategy to downregulate MDM2 without the side effects of existing agents blocking p53-MDM2 binding . Further preclinical and clinical investigations are needed to realize the full potential of MDM2 inhibition in treating cancer .
Análisis Bioquímico
Biochemical Properties
MDM2 inhibitors interact with the MDM2 protein, preventing it from binding to p53. This interaction is crucial because MDM2 facilitates the ubiquitination and subsequent degradation of p53. By inhibiting MDM2, these compounds stabilize p53, allowing it to accumulate and exert its tumor-suppressive effects. MDM2 inhibitors, such as nutlin-3a, bind to the N-terminal domain of MDM2, blocking its interaction with p53 . This inhibition leads to the activation of p53-dependent transcriptional programs that promote cell cycle arrest and apoptosis.
Cellular Effects
MDM2 inhibitors have profound effects on various cell types and cellular processes. In cancer cells, these inhibitors induce cell cycle arrest and apoptosis by reactivating p53 . The reactivation of p53 leads to the transcription of genes involved in cell cycle regulation, DNA repair, and apoptosis. Additionally, MDM2 inhibitors can reverse the immunosuppressive microenvironment in tumors, enhancing the efficacy of immunotherapy . These compounds also affect cellular metabolism by modulating the expression of p53 target genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of MDM2 inhibitors involves the direct binding of these compounds to the N-terminal domain of MDM2, preventing its interaction with p53 . This inhibition stabilizes p53, allowing it to accumulate and activate its target genes. MDM2 inhibitors also promote the ubiquitination and degradation of MDM2, further enhancing p53 activity. The reactivation of p53 leads to the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair. Additionally, MDM2 inhibitors can modulate the phosphorylation status of p53, further enhancing its tumor-suppressive functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MDM2 inhibitors can vary over time. These compounds are generally stable and can maintain their inhibitory activity for extended periods. The degradation of MDM2 inhibitors can occur over time, leading to a decrease in their efficacy . Long-term studies have shown that MDM2 inhibitors can induce sustained p53 activation, resulting in prolonged cell cycle arrest and apoptosis. Additionally, the stability and degradation of MDM2 inhibitors can be influenced by factors such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of MDM2 inhibitors can vary with different dosages in animal models. At low doses, these compounds can effectively reactivate p53 and induce tumor regression without causing significant toxicity . At high doses, MDM2 inhibitors can cause adverse effects, such as bone marrow suppression and gastrointestinal toxicity. The therapeutic window of MDM2 inhibitors is narrow, and careful dose optimization is required to achieve maximum efficacy with minimal toxicity. Additionally, the combination of MDM2 inhibitors with other anticancer agents can enhance their therapeutic effects and reduce toxicity.
Metabolic Pathways
MDM2 inhibitors are involved in various metabolic pathways, primarily through their interaction with p53 . The reactivation of p53 by MDM2 inhibitors leads to the transcription of genes involved in glucose metabolism, lipid metabolism, and oxidative phosphorylation. These compounds can modulate metabolic flux and alter the levels of metabolites, thereby affecting cellular energy homeostasis. Additionally, MDM2 inhibitors can interact with enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of MDM2 inhibitors within cells and tissues are crucial for their efficacy . These compounds can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, MDM2 inhibitors can bind to transporters and binding proteins that facilitate their distribution to specific cellular compartments. The localization and accumulation of MDM2 inhibitors can be influenced by factors such as the expression levels of transporters, the presence of binding proteins, and the physicochemical properties of the compounds.
Subcellular Localization
The subcellular localization of MDM2 inhibitors is essential for their activity and function . These compounds can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, MDM2 inhibitors can be localized to the nucleus, where they can interact with MDM2 and p53. Additionally, the subcellular localization of MDM2 inhibitors can be influenced by factors such as the presence of nuclear localization signals, nuclear export signals, and nucleolar localization signals. The precise localization of MDM2 inhibitors can affect their ability to inhibit MDM2 and reactivate p53, thereby influencing their therapeutic efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MDM2 Inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For example, spiro-oxindoles, a class of MDM2 Inhibitors, are synthesized through a retro-Mannich ring-opening-cyclization reaction mechanism . This involves the use of various reagents and catalysts under specific conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of MDM2 Inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure consistency and scalability. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce high-purity compounds suitable for clinical use .
Análisis De Reacciones Químicas
Types of Reactions
MDM2 Inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of MDM2 Inhibitors include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and aryl halides.
Major Products Formed
The major products formed from these reactions are typically the desired MDM2 Inhibitors with specific functional groups that enhance their binding affinity and selectivity towards MDM2 .
Comparación Con Compuestos Similares
MDM2 Inhibitors can be compared with other compounds that target the p53-MDM2 interaction, such as:
Nutlin-3a: A well-known MDM2 Inhibitor that competes for binding sites in the N-terminus of MDM2 protein and p53.
Spironolactone derivatives: Compounds that also inhibit the MDM2-p53 interaction but through different binding mechanisms.
Peptide inhibitors: Such as PDI6W and PDI, which have specific residue sequences that inhibit MDM2 with high affinity
MDM2 Inhibitors are unique in their ability to specifically target the MDM2-p53 interaction, offering a promising approach for the reactivation of p53 in cancers where p53 is inactivated by MDM2 overexpression .
Propiedades
IUPAC Name |
[4-[(E)-3-(4-iodophenyl)prop-2-enoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BIO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10,19-20H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMGWCQXSPGCMW-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)I)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)I)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for MDM2 inhibitors?
A1: MDM2 inhibitors primarily function by disrupting the interaction between MDM2 (Murine Double Minute 2) and p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction normally inhibits p53 activity. By preventing this interaction, MDM2 inhibitors allow for p53 stabilization and activation, leading to downstream effects like cell cycle arrest and apoptosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does p53 activation lead to anti-tumor effects?
A2: p53 acts as a tumor suppressor by regulating various cellular processes, including:
- Cell cycle arrest: Activated p53 can halt cell cycle progression, giving the cell time to repair damaged DNA or, if damage is irreparable, induce apoptosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Apoptosis: If DNA damage is irreparable, activated p53 can trigger programmed cell death (apoptosis) to eliminate potentially cancerous cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Are there p53-independent effects of MDM2 inhibitors?
A3: Recent research suggests that some MDM2 inhibitors may exert anti-tumor effects independent of p53 status. For instance, specific MDM2 inhibitors have been shown to decrease MDM2 expression levels and activity in vitro and in vivo, impacting cancer cell growth and survival regardless of the p53 status. [, ]
Q4: What are the key downstream targets of p53 relevant to MDM2 inhibitor activity?
A4: Key downstream targets of p53 affected by MDM2 inhibitors include:
- p21 (CDKN1A): This cyclin-dependent kinase inhibitor plays a critical role in p53-mediated cell cycle arrest. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Pro-apoptotic proteins: These include BAX, BBC3 (PUMA), and NOXA, which are involved in initiating the apoptotic cascade. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: Can you explain the role of MDM4 in the context of this compound activity?
A5: MDM4, similar to MDM2, negatively regulates p53 activity. Research indicates that MDM4 amplification might contribute to resistance to MDM2 inhibitors in certain cancers. [] Therefore, understanding the interplay between MDM2, MDM4, and p53 is crucial for optimizing therapeutic strategies using MDM2 inhibitors.
Q6: Is there detailed structural information available for all MDM2 inhibitors discussed in the provided research?
A6: The provided research primarily focuses on the biological activity and therapeutic potential of MDM2 inhibitors. While the molecular structures of some compounds like Nutlin-3, RG7388, MI-219, and DS-3032b are mentioned, detailed structural characterization, including molecular formula, weight, and spectroscopic data, is not provided in all cases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q7: What are the stability considerations for MDM2 inhibitors?
A7: The stability of MDM2 inhibitors under various conditions, such as temperature, pH, and exposure to light, is crucial for maintaining their efficacy. While the provided research does not provide specific details on the stability of individual compounds, it highlights the need for appropriate formulation strategies to enhance stability, solubility, and bioavailability. [, , , ]
Q8: What preclinical models have been used to evaluate this compound efficacy?
A8: Various preclinical models have been employed to assess this compound efficacy, including:
- Cell-based assays: These include measuring cell viability, proliferation, cell cycle arrest, and apoptosis in response to treatment with MDM2 inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Xenograft models: These involve implanting human cancer cells into immunodeficient mice and evaluating tumor growth inhibition following this compound treatment. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Syngeneic models: These utilize immunocompetent mice implanted with murine tumor cells and allow for studying the impact of MDM2 inhibitors on the tumor microenvironment and immune responses. []
Q9: Have any MDM2 inhibitors progressed to clinical trials, and what are the key findings?
A9: Yes, several MDM2 inhibitors have advanced to clinical trials for various cancer types.
- Early-phase trials have shown promising anti-tumor activity for some MDM2 inhibitors, including RG7112 and DS-3032b. [, , ]
Q10: What are the known mechanisms of resistance to MDM2 inhibitors?
A10: Resistance to MDM2 inhibitors can emerge through various mechanisms, including:
- TP53 mutations: Mutations in the TP53 gene can render tumor cells unresponsive to MDM2 inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- MDM4 amplification: Increased levels of MDM4 can counteract the effects of MDM2 inhibition. []
- Defects in the p53 pathway downstream of MDM2: Even in the presence of wild-type p53, alterations in downstream signaling pathways can lead to resistance. []
Q11: Are there biomarkers that can predict response to MDM2 inhibitors?
A11:
- TP53 mutation status: TP53 mutations are a strong predictor of resistance to MDM2 inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Tumors with wild-type TP53 are generally more sensitive to treatment.
- Gene expression signatures: Research has identified gene expression profiles that correlate with sensitivity to MDM2 inhibitors, potentially serving as surrogate markers for p53 functionality. [, ]
Q12: What are some promising combination therapy strategies involving MDM2 inhibitors?
A12: Research highlights the potential of combining MDM2 inhibitors with other therapeutic modalities, including:
- Chemotherapy: Combining MDM2 inhibitors with conventional chemotherapeutic agents, such as doxorubicin and cisplatin, has shown synergistic effects in preclinical models, potentially enhancing anti-tumor activity. [, ]
- Bcl-2 inhibitors: Combining MDM2 inhibitors with Bcl-2 inhibitors, like ABT-199, has demonstrated synergistic induction of apoptosis in AML cells, even in cases with acquired resistance to Bcl-2 inhibitors. []
- Immune checkpoint inhibitors: Preclinical studies suggest that combining MDM2 inhibitors with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, can enhance anti-tumor immunity and potentially lead to more durable responses. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



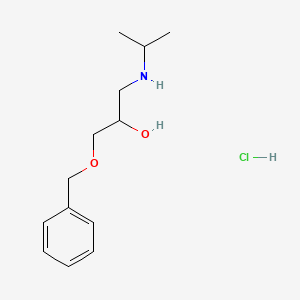
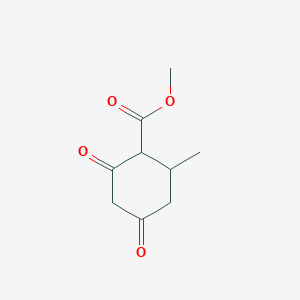
![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)
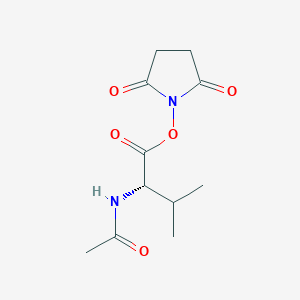
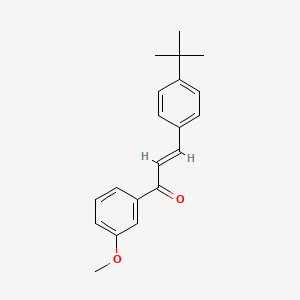
![Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B3144852.png)
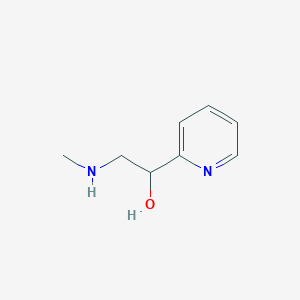
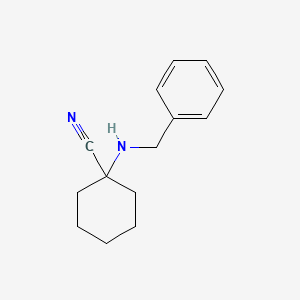

![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)
